molecular formula C21H17N5O3 B3613609 2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide

2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide

Cat. No.: B3613609
M. Wt: 387.4 g/mol
InChI Key: NHPKZSAZSMTBHK-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzotriazole and nitrobenzamide functional groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-11-18-19(24-25(23-18)15-7-4-3-5-8-15)12-17(13)22-21(27)16-9-6-10-20(14(16)2)26(28)29/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPKZSAZSMTBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the formation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form 1H-benzotriazole.

    Nitration: The benzotriazole intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The nitrated benzotriazole is then reacted with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzotriazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can interact with specific amino acid residues in proteins, while the nitrobenzamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)propanamide: Similar structure but lacks the nitro group.

    2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide: Similar structure but lacks the nitro group and has a different substitution pattern.

Uniqueness

2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide is unique due to the presence of both the benzotriazole and nitrobenzamide functional groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various scientific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-nitrobenzamide

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